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molecular formula C12H10F3N3 B8336376 (6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yl)methylamine

(6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yl)methylamine

Cat. No. B8336376
M. Wt: 253.22 g/mol
InChI Key: BQPUKVMIUMZBOY-UHFFFAOYSA-N
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Patent
US08614201B2

Procedure details

To a solution of solution of 6-(4-trifluoromethyl-phenyl)-pyrimidine-4-carbonitrile (1.34 g, 5.37 mmol) in ethanol (40 mL) was added 10% Pd/C (700 mg) and the reaction mixture was placed under a H2 atmosphere (55 psi) for 3 hours. The reaction mixture was filtered through a pad of celite and concentrated to provide the desired product (1.3 g, 97%). 1H NMR (400 MHz, CDCl3) δ 9.23 (d, J=1.2, 1H), 8.23 (d, J=8.1, 2H), 7.83 (s, 1H), 7.77 (d, J=8.2, 2H), 4.08 (s, 2H), 1.59 (s, 2H).
Name
6-(4-trifluoromethyl-phenyl)-pyrimidine-4-carbonitrile
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mg
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:14]=[CH:13][N:12]=[C:11]([C:15]#[N:16])[CH:10]=2)=[CH:5][CH:4]=1>C(O)C.[Pd]>[F:18][C:2]([F:1])([F:17])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2[N:14]=[CH:13][N:12]=[C:11]([CH2:15][NH2:16])[CH:10]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
6-(4-trifluoromethyl-phenyl)-pyrimidine-4-carbonitrile
Quantity
1.34 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC(=NC=N1)C#N)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
700 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC(=NC=N1)CN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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